6-Chloroquinolin-8-amine

Vue d'ensemble

Description

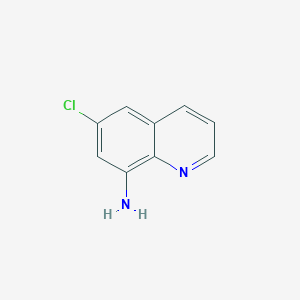

6-Chloroquinolin-8-amine is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinolin-8-amine typically involves the chlorination of quinoline followed by amination. One common method is the Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often using catalysts to enhance reaction efficiency and yield. Transition metal-catalyzed reactions and green chemistry protocols are also employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that 6-chloroquinolin-8-amine and its derivatives exhibit promising anticancer activity. Various studies have explored their mechanisms of action, particularly focusing on their ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound has been shown to interact with metal ions, enhancing its cytotoxic effects against various cancer cell lines. For instance, complexes formed with copper ions have demonstrated significant antiproliferative effects, leading to increased oxidative stress and DNA damage in cancer cells .

| Compound | Target Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa (cervical) | < 10 | Induction of apoptosis via ROS generation |

| Copper Complex | A2780 (ovarian) | < 5 | Proteasome inhibition and apoptosis induction |

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of Alzheimer's disease (AD). Compounds based on this structure are being investigated for their ability to inhibit amyloid-beta aggregation and protect neurons from glutamate-induced cytotoxicity.

- Case Study : A study demonstrated that derivatives of this compound can act as multifunctional agents by chelating metal ions and inhibiting cholinesterase enzymes, which are crucial in AD pathology .

| Compound | Mechanism | Effectiveness |

|---|---|---|

| This compound derivative | Metal ion chelation | Significant reduction in Aβ aggregation |

| Cholinesterase inhibitor | Neuroprotection | Improved neuronal survival |

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including halogenation and amination processes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Pathways

Common methods for synthesizing this compound include:

- Halogenation : Introduction of chlorine at the 6-position.

- Amination : Addition of an amino group at the 8-position.

These synthetic routes allow for the modification of the quinoline core, leading to a variety of derivatives with enhanced biological activities.

Mécanisme D'action

The mechanism of action of 6-Chloroquinolin-8-amine involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is similar to that of other quinoline derivatives .

Comparaison Avec Des Composés Similaires

8-Aminoquinoline: Known for its antimalarial activity.

6-Chloroquinoline: Similar structure but lacks the amine group at the 8th position.

Quinoline N-oxide: An oxidized form of quinoline with different biological activities.

Uniqueness: 6-Chloroquinolin-8-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .

Activité Biologique

6-Chloroquinolin-8-amine, a derivative of quinoline, is characterized by a chlorine atom at the 6th position and an amine group at the 8th position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_7ClN_2, with a molecular weight of approximately 180.62 g/mol. The structure is depicted as follows:

This compound's unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties . It has been shown to inhibit various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism involves the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties . It has been studied for its potential effectiveness against several viral infections, including those caused by HIV and other RNA viruses. The antiviral mechanism is thought to involve interference with viral replication processes .

Anticancer Activity

In cancer research, this compound has shown promising anticancer effects . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa cervical cancer cells. The compound acts by disrupting cellular signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study tested the efficacy of this compound against multiple pathogenic strains. The results indicated inhibition zones ranging from 20 mm to 25 mm, comparable to standard antibiotics.

- Anticancer Properties : In vitro studies revealed that this compound caused significant cytotoxic effects on cancer cells at concentrations as low as 10 µM, with IC50 values indicating high potency against specific cancer types .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound inhibits heme polymerase activity in Plasmodium species, which is crucial for malaria treatment. This inhibition prevents the conversion of toxic heme into hemazoin, leading to parasite death.

Data Summary Table

| Biological Activity | Target Organisms/Cells | Mechanism of Action | IC50/Zone of Inhibition |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Klebsiella pneumoniae | Inhibition of DNA synthesis | Inhibition zone: 20-25 mm |

| Antiviral | HIV and other RNA viruses | Interference with replication | Not specified |

| Anticancer | HeLa cervical cancer cells | Induction of apoptosis | IC50: ~10 µM |

Safety and Toxicology

While exploring the biological activities of this compound, safety data indicate that it should be handled with care due to potential hazards associated with inhalation and skin contact. Safety data sheets recommend protective measures when working with this compound in laboratory settings.

Propriétés

IUPAC Name |

6-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFMPCSQKFOUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063930 | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-75-7 | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EBB5KL32K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.